
2H-1-Benzopyran-2-one, 3,3'-(3-pyridinylmethylene)bis[4-hydroxy-
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Overview
Description
2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy-: is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a pyridine ring through a methylene bridge. The compound also features hydroxyl groups at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with pyridine-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the benzopyran ring are hydrogenated.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, the compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxycoumarin: A simpler derivative with similar hydroxyl and benzopyran structures.
3,4-Dihydro-2H-1-Benzopyran-2-one: A reduced form of the benzopyran core.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-Benzopyran-2-one: A more complex derivative with additional ring structures.
Uniqueness: 2H-1-Benzopyran-2-one, 3,3’-(3-pyridinylmethylene)bis[4-hydroxy- is unique due to the presence of the pyridine ring and the specific positioning of the hydroxyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
103569-55-7 |
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Molecular Formula |
C24H15NO6 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-pyridin-3-ylmethyl]chromen-2-one |
InChI |
InChI=1S/C24H15NO6/c26-21-14-7-1-3-9-16(14)30-23(28)19(21)18(13-6-5-11-25-12-13)20-22(27)15-8-2-4-10-17(15)31-24(20)29/h1-12,18,26-27H |
InChI Key |
GWSQNOUPFNPZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
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